6-Methylnaphthalene-2-sulfinic acid
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Overview
Description
6-Methylnaphthalene-2-sulfinic acid is an organic compound belonging to the class of sulfinic acids It is characterized by the presence of a sulfinic acid group attached to a naphthalene ring system, specifically at the 2-position, with a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylnaphthalene-2-sulfinic acid typically involves the sulfonation of 6-methylnaphthalene followed by reduction to the sulfinic acid. One common method includes the use of sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group, followed by reduction using agents such as zinc dust or sodium sulfite under acidic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 6-Methylnaphthalene-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it to the corresponding sulfide or thiol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides, thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
6-Methylnaphthalene-2-sulfinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methylnaphthalene-2-sulfinic acid involves its interaction with various molecular targets, primarily through its sulfinic acid group. This group can form reversible covalent bonds with thiol groups in proteins, affecting their function. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
- Naphthalene-2-sulfinic acid
- 6-Methylnaphthalene-1-sulfinic acid
- Naphthalene-1-sulfinic acid
Comparison: 6-Methylnaphthalene-2-sulfinic acid is unique due to the specific positioning of the methyl and sulfinic acid groups, which influence its reactivity and interaction with other molecules.
Properties
CAS No. |
801141-06-0 |
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Molecular Formula |
C11H10O2S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
6-methylnaphthalene-2-sulfinic acid |
InChI |
InChI=1S/C11H10O2S/c1-8-2-3-10-7-11(14(12)13)5-4-9(10)6-8/h2-7H,1H3,(H,12,13) |
InChI Key |
XQQHTTMLYULJQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)O |
Origin of Product |
United States |
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